molecular formula C14H14N4O3 B4708213 3,4,8-trimethyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one

3,4,8-trimethyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one

Cat. No.: B4708213
M. Wt: 286.29 g/mol
InChI Key: GFQRPCRCWGTXAA-UHFFFAOYSA-N
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Description

3,4,8-trimethyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,8-trimethyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4,8-trimethyl-2H-chromen-2-one and 5-aminotetrazole.

    Formation of Intermediate: The 3,4,8-trimethyl-2H-chromen-2-one is reacted with a suitable alkylating agent to introduce the methoxy group at the 7-position, forming an intermediate compound.

    Tetrazole Introduction: The intermediate is then reacted with 5-aminotetrazole under appropriate conditions to introduce the tetrazole moiety at the 7-position, resulting in the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4,8-trimethyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives or other reduced forms.

    Substitution: The tetrazole and methoxy groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, or other electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

3,4,8-trimethyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one: has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials, dyes, and other industrial applications.

Mechanism of Action

The mechanism of action of 3,4,8-trimethyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The tetrazole moiety can act as a bioisostere for carboxylic acids, influencing enzyme activity and receptor binding. The chromen-2-one core can interact with various biological targets, leading to diverse pharmacological effects.

Comparison with Similar Compounds

3,4,8-trimethyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one: can be compared with other similar compounds, such as:

    3,4,8-trimethyl-2H-chromen-2-one: Lacks the tetrazole moiety, resulting in different chemical and biological properties.

    7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one: Lacks the methyl groups at positions 3, 4, and 8, affecting its reactivity and biological activity.

    Coumarin derivatives: Other coumarin derivatives with different substituents can have varying degrees of biological activity and chemical reactivity.

The uniqueness of This compound lies in the combination of the tetrazole and chromen-2-one moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3,4,8-trimethyl-7-(2H-tetrazol-5-ylmethoxy)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3/c1-7-8(2)14(19)21-13-9(3)11(5-4-10(7)13)20-6-12-15-17-18-16-12/h4-5H,6H2,1-3H3,(H,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFQRPCRCWGTXAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=NNN=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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